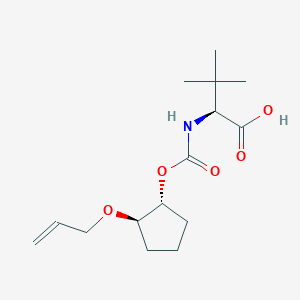![molecular formula C12H17BClNO4S B1374352 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1310956-29-6](/img/structure/B1374352.png)
2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Overview
Description
The compound is a benzenesulfonamide derivative that has been substituted with a boronic ester group. Benzenesulfonamides are a class of organic compounds that are often used in the synthesis of dyes and sulfa drugs . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, benzenesulfonamides are typically synthesized from benzenesulfonyl chloride and a suitable amine. The boronic ester group could potentially be introduced via a reaction with a boronic acid .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a sulfonamide group and a boronic ester group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, benzenesulfonamides and boronic esters are both reactive groups that can participate in a variety of chemical reactions. For example, the boronic ester group could be used in a Suzuki-Miyaura cross-coupling reaction .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Analysis : This compound has been synthesized and its structure characterized through spectroscopy and X-ray diffraction. The use of Density Functional Theory (DFT) calculations aids in understanding the molecular structures and their vibrational properties, ensuring consistency with crystallographic data (Wu, Chen, Chen, & Zhou, 2021).
- Molecular Structure Optimization : Further investigations involve optimizing the molecular structures using DFT, providing insight into the spectroscopic data, geometrical parameters, and the molecular electrostatic potential of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Application in Drug Development
- Antitumor Activity : Research has shown potential antitumor applications, with studies evaluating the in vitro antitumor activity of related benzenesulfonamide derivatives. These studies contribute to the understanding of structure-activity relationships in drug development (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, & Bączek, 2016).
Research in Bioorganic Chemistry
- Prochelators and Cytoprotection : Studies have been conducted on boronate ester prochelators, like BSIH, which are investigated for their potential in sequestering iron(III) and mitigating iron-catalyzed oxidative damage. This research is significant for understanding the role of these compounds in oxidative stress and their applications in cellular protection (Wang & Franz, 2018).
Chemical Sensing and Detection
- Sensing Applications : The compound and its derivatives have been utilized in developing chemosensing probes. For example, a study on colorimetric and fluorescence probes for Sn2+ detection in aqueous solutions showcases the potential of these compounds in environmental monitoring and bioimaging applications (Ravichandiran, Krishnamoorthi Kaliannagounder, Bella, Boguszewska-Czubara, Masłyk, Kim, Park, Johnson, Park, Han, Kim, & Yoo, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYFWONSUHJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
CAS RN |
1310956-29-6 | |
| Record name | 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



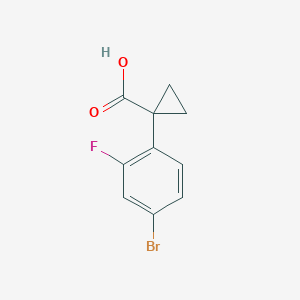
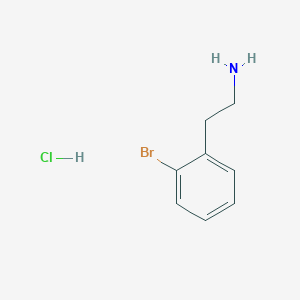
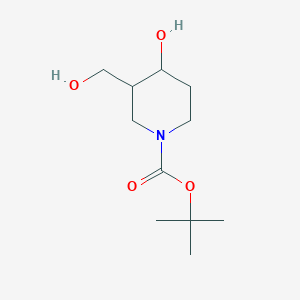
![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
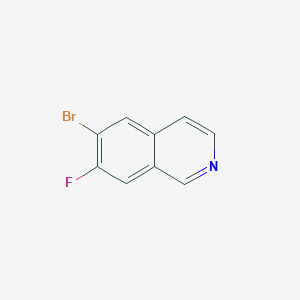
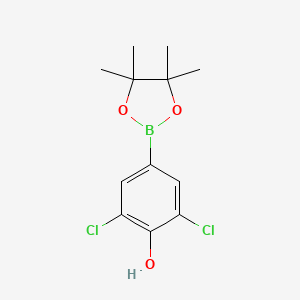
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)
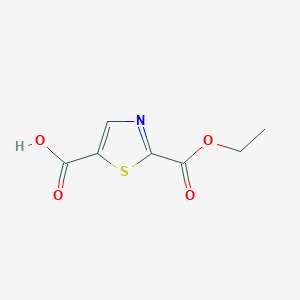
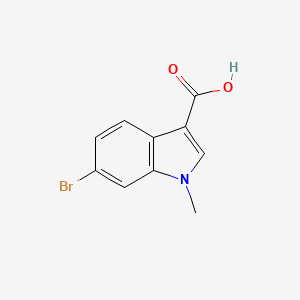
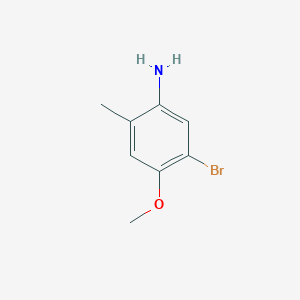
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)
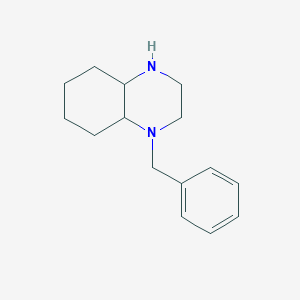
![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)
